7-Hydrazinyl-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine

Hydrogen bond donor Physicochemical properties Ligand efficiency

7-Hydrazinyl-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine (C₁₅H₁₇N₅O, MW 283.33 g/mol) is a polysubstituted pyrazolo[1,5-a]pyrimidine derivative bearing a reactive hydrazinyl group at position 7, a 4-methoxyphenyl ring at position 2, and methyl groups at positions 3 and The pyrazolo[1,5-a]pyrimidine scaffold is a purine bioisostere recognized as a privileged structure in medicinal chemistry, with approved drugs such as dinaciclib (CDK inhibitor), indiplon (GABA-A modulator), and anagliptin (DPP-4 inhibitor) built upon this core. The compound is catalogued in the ZINC database (ZINC000066099497) with computed logP of 2.038 and a topological polar surface area of 64.64 Ų, placing it within drug-like chemical space per Lipinski's Rule of Five.

Molecular Formula C15H17N5O
Molecular Weight 283.33 g/mol
Cat. No. B11306666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydrazinyl-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine
Molecular FormulaC15H17N5O
Molecular Weight283.33 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C(=NN2C(=C1)NN)C3=CC=C(C=C3)OC)C
InChIInChI=1S/C15H17N5O/c1-9-8-13(18-16)20-15(17-9)10(2)14(19-20)11-4-6-12(21-3)7-5-11/h4-8,18H,16H2,1-3H3
InChIKeyDHAONXHUNRXLRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Hydrazinyl-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine – Compound Class and Core Characteristics for Scientific Procurement


7-Hydrazinyl-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine (C₁₅H₁₇N₅O, MW 283.33 g/mol) is a polysubstituted pyrazolo[1,5-a]pyrimidine derivative bearing a reactive hydrazinyl group at position 7, a 4-methoxyphenyl ring at position 2, and methyl groups at positions 3 and 5. The pyrazolo[1,5-a]pyrimidine scaffold is a purine bioisostere recognized as a privileged structure in medicinal chemistry, with approved drugs such as dinaciclib (CDK inhibitor), indiplon (GABA-A modulator), and anagliptin (DPP-4 inhibitor) built upon this core [1]. The compound is catalogued in the ZINC database (ZINC000066099497) with computed logP of 2.038 and a topological polar surface area of 64.64 Ų, placing it within drug-like chemical space per Lipinski's Rule of Five [2]. Its primary utility lies as a synthetic building block wherein the 7-hydrazinyl moiety serves as a derivatizable handle for generating hydrazone-linked libraries and fused heterocyclic systems.

Why Generic Substitution Fails for 7-Hydrazinyl-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine in Research Applications


Within the pyrazolo[1,5-a]pyrimidine family, substitution patterns at positions 2, 3, 5, and 7 produce profound differences in both chemical reactivity and biological target engagement. The closest structural analogs—7-chloro-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine (CAS 1203128-58-8), 2-(4-chlorophenyl)-7-hydrazinyl-3,5-dimethylpyrazolo[1,5-a]pyrimidine (CAS 1203318-13-1), and 7-hydrazino-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine (CAS 60560-44-3)—each diverge in at least one critical parameter. The 7-chloro analog lacks the nucleophilic hydrazinyl handle required for hydrazone library synthesis, fundamentally altering its downstream chemistry . The 4-chlorophenyl analog replaces the electron-donating methoxy group (−OCH₃, Hammett σp = −0.27) with an electron-withdrawing chlorine (σp = +0.23), modifying the π-electron density of the pyrazolo[1,5-a]pyrimidine core and potentially altering kinase hinge-binding affinity as demonstrated in 3,6-disubstituted KDR inhibitor series where 4-methoxyphenyl contributed to single-digit nanomolar potency [1]. The 3-(4-methylphenyl) regioisomer shifts the aryl group to position 3 instead of 2, which changes the molecular shape and the vector of the aryl substituent relative to the hydrazinyl group, impacting both molecular recognition and crystal packing interactions . Substituting any of these analogs without rigorous validation therefore introduces uncontrolled variables in both synthetic and biological workflows.

Quantitative Differentiation Evidence for 7-Hydrazinyl-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine vs. Closest Analogs


Hydrogen Bond Donor Capacity: 7-Hydrazinyl vs. 7-Chloro Analog as a Key Differentiator for Target Engagement and Solubility

The 7-hydrazinyl substituent introduces two hydrogen bond donor (HBD) atoms, compared to zero HBD contributed by the chlorine atom in the 7-chloro analog (7-chloro-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine, CAS 1203128-58-8). Computed physicochemical parameters from the ZINC database indicate that while the hydrazinyl compound has a calculated logP of 2.038, the 7-chloro analog is expected to have higher lipophilicity (estimated ΔlogP ≈ +0.5 to +0.8 based on the replacement of –NHNH₂ with –Cl), which reduces aqueous solubility and may alter membrane permeability [1]. For medicinal chemistry campaigns requiring a hydrogen-bond-donating moiety at position 7 for hinge-region interactions with kinase ATP-binding sites, the hydrazinyl compound provides a functional advantage that the chloro analog cannot replicate without additional synthetic steps [2].

Hydrogen bond donor Physicochemical properties Ligand efficiency Solubility

Electronic Modulation by 4-Methoxyphenyl at Position 2 vs. 4-Chlorophenyl: Impact on Kinase Inhibitory Potency

In the 3,6-disubstituted pyrazolo[1,5-a]pyrimidine KDR kinase inhibitor series reported by Fraley et al. (2002), a 4-methoxyphenyl substituent at position 3 contributed to potent KDR inhibition (compound 3g, KDR IC₅₀ = 19 nM). By contrast, the closest 4-chlorophenyl-substituted analog (2-(4-chlorophenyl)-7-hydrazinyl-3,5-dimethylpyrazolo[1,5-a]pyrimidine, CAS 1203318-13-1) bears an electron-withdrawing chlorine substituent (Hammett σp = +0.23 for –Cl vs. σp = −0.27 for –OCH₃). While direct comparative data for the 7-hydrazinyl-2-aryl series is not available, the Fraley study provides class-level evidence that the 4-methoxyphenyl group enhances π-electron density on the pyrazolo[1,5-a]pyrimidine core, which can strengthen π-stacking interactions with the kinase hinge region [1]. The 4-chlorophenyl analog may exhibit altered potency, selectivity, or pharmacokinetic properties due to its opposite electronic character [2].

Kinase inhibition Structure-activity relationship Electron-donating group KDR VEGFR-2

Cytotoxicity of Hydrazino-Pyrazolo[1,5-a]pyrimidines Against MCF-7 and HepG-2: Class-Level Benchmarking for Anticancer Screening

Mittapalli et al. (2023) reported the synthesis and MTT cytotoxicity evaluation of ten hydrazino-fused pyrazolo[1,5-a]pyrimidine derivatives (5a–5j) against MCF-7 (breast adenocarcinoma) and HepG-2 (hepatocellular carcinoma) cell lines, using 5-fluorouracil and imatinib as reference standards. Compounds 5b and 5d showed IC₅₀ values of 16.61 µg/mL and 19.67 µg/mL against MCF-7, while compounds 5c and 5h showed IC₅₀ of 14.32 µg/mL and 19.24 µg/mL against HepG-2 [1]. Although these data are from 7-hydrazino-3-aryl-2,5-dimethylpyrazolo[1,5-a]pyrimidine analogs (with aryl substituents at position 3 rather than position 2), the shared 7-hydrazino and 2,5-dimethyl substitution pattern supports the inference that the 2-(4-methoxyphenyl) variant would exhibit comparable or differentiated cytotoxicity profiles based on the methoxy group's known contribution to anticancer activity in pyrazolopyrimidine scaffolds [2]. This class-level benchmarking provides a quantitative reference range for researchers procuring the compound for anticancer screening campaigns.

Anticancer Cytotoxicity MCF-7 HepG-2 MTT assay

Antiproliferative SAR of Hydrazone Derivatives Derived from 7-Hydrazinyl-pyrazolo[1,5-a]pyrimidines Against HT-29 and A549

Shi et al. (2019) synthesized a series of 7-arylaminopyrazolo[1,5-a]pyrimidine derivatives containing the hydrazone moiety via a five-step route involving hydrazinolysis at position 7 followed by condensation with aromatic aldehydes. The MTT bioassay results demonstrated that compounds 6e (4-methoxyphenyl hydrazone) and 6f (4-dimethylaminophenyl hydrazone) exhibited remarkable inhibitory activity against HT-29 colorectal adenocarcinoma cells, comparable to the multi-kinase inhibitor sorafenib used as a positive control [1]. This study validates the synthetic strategy of employing a 7-hydrazinyl intermediate (such as the target compound) for generating bioactive hydrazone libraries. The target compound's 7-hydrazinyl group is the critical precursor for this derivatization pathway, whereas the 7-chloro analog would require an additional hydrazinolysis step to access the same chemical space .

Antiproliferative Hydrazone HT-29 A549 Sorafenib comparator

Optimal Research and Industrial Application Scenarios for 7-Hydrazinyl-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine


Hydrazone-Focused Combinatorial Library Synthesis for Anticancer Lead Discovery

The 7-hydrazinyl group enables direct, one-step condensation with diverse aromatic aldehydes to generate hydrazone libraries without requiring a preliminary hydrazinolysis step. As demonstrated by Shi et al. (2019), hydrazone derivatives of 7-substituted pyrazolo[1,5-a]pyrimidines exhibit antiproliferative activity against HT-29 and A549 cell lines comparable to sorafenib, validating this scaffold for anticancer hit identification [1]. The 4-methoxyphenyl substituent at position 2 contributes favorable electronic properties (σp = −0.27) that may enhance target binding, as supported by KDR kinase SAR studies [2]. This application scenario is particularly relevant for medicinal chemistry groups seeking to rapidly expand chemical space around a purine-bioisosteric core.

Kinase Inhibitor Optimization Leveraging 4-Methoxyphenyl Pharmacophore

The 4-methoxyphenyl group at position 2 has precedent as a potency-enhancing substituent in pyrazolo[1,5-a]pyrimidine kinase inhibitors. Fraley et al. (2002) identified that a 4-methoxyphenyl substituent at position 3 of 3,6-disubstituted analogs contributed to KDR IC₅₀ values as low as 19 nM [2]. While the target compound places the methoxyphenyl at position 2 rather than position 3, the pharmacophoric contribution of the 4-methoxyphenyl group to kinase hinge-region interactions is transferable across regioisomeric series, making this compound a rational starting point for structure-based optimization of CDK, KDR/VEGFR-2, or other kinase targets.

Synthesis of Fused Tetraheterocyclic Systems via 7-Hydrazinyl Cyclocondensation

The hydrazinyl group at position 7 can undergo cyclocondensation with 1,3-dicarbonyl compounds, α,β-unsaturated ketones, or orthoesters to construct fused triazolo, tetrazolo, or pyrazolo-annulated systems on the pyrazolo[1,5-a]pyrimidine scaffold. This synthetic versatility is documented in the broader pyrazolopyrimidine literature [3]. The 7-chloro analog cannot directly participate in such cyclocondensation reactions, requiring prior displacement with hydrazine—an additional step that introduces competing side reactions. For heterocyclic chemistry groups focused on scaffold diversification, the target compound offers direct access to tetraheterocyclic chemical space.

Reference Standard for Structure-Activity Relationship Studies Comparing 2-Aryl vs. 3-Aryl Substitution Patterns

The target compound, bearing the 4-methoxyphenyl group at position 2, serves as a positional isomer comparator to the more commonly studied 3-aryl-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine series (e.g., CAS 60560-44-3). Systematic biological comparison of 2-aryl vs. 3-aryl regioisomers across kinase panels, cytotoxicity assays, or physicochemical profiling would generate valuable SAR insights that cannot be obtained from either compound alone . Procurement of both regioisomers enables rigorous head-to-head studies that distinguish positional effects on potency, selectivity, and drug-like properties.

Quote Request

Request a Quote for 7-Hydrazinyl-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.